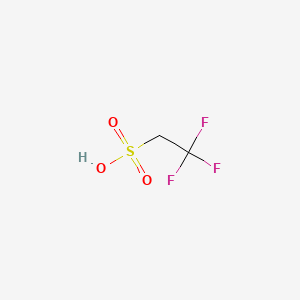

2,2,2-三氟乙磺酸

描述

2,2,2-Trifluoroethanesulfonic acid, also known as trifluoromethanesulfonic acid or triflic acid, is a strong acid commonly used in organic synthesis. It is characterized by its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules that can be detected and studied using spectral methods. Triflic acid is involved in a variety of chemical reactions, including electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethanesulfonic acid and its derivatives has been explored in various studies. For instance, derivatives such as potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt have been prepared, demonstrating the versatility of this compound in synthetic chemistry10. Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, indicating its utility in the synthesis of silicon-containing compounds .

Molecular Structure Analysis

The molecular structure of derivatives like methyl trifluoromethanesulfonate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation. This study provides insight into the conformational properties of covalent sulfonates and the potential functions for internal rotation around the S-O single bond .

Chemical Reactions Analysis

Triflic acid has been found to catalyze various chemical reactions efficiently. For example, it catalyzes Friedel-Crafts alkylations, providing high yields of di- or triarylmethanes . It also catalyzes the isomerization of kinetic enol derivatives to their thermodynamically favored isomers , and it has been used in the superelectrophilic Tscherniac amidomethylation of aromatics . Furthermore, triflic acid has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triflic acid have been studied in various solvents. It is completely dissociated in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide, while it is associated to some extent in other solvents, particularly in methyl isobutyl ketone and acetic acid. Its strength is comparable to that of perchloric acid in all the solvents tested . Additionally, the reactions of alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) with nucleophiles in aqueous media have been studied, revealing insights into the hydrolysis and substitution mechanisms of these compounds .

科学研究应用

合成和衍生物

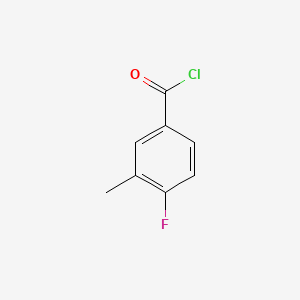

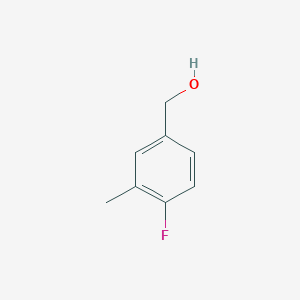

2,2,2-三氟乙磺酸因其独特的性质和衍生物而成为研究课题。Eleev 等人。(1978) 制备了这种酸及其衍生物,包括钾盐和吡啶盐、酰氯、哌啶盐、酰胺和 N-汞盐。值得注意的是,他们发现 2,2,2-三氟乙磺酰氯是一种 CH 酸,它经历脱氯化氢反应生成一种假定的三氟甲基磺烯 (Eleev、Sokol'skii 和 Knunyants,1978)。

合成中的催化剂

三氟甲磺酸衍生物的另一个重要应用是在催化中。Ishihara 等人。(1996) 证明了三氟甲磺酸钬作为一种极活性的路易斯酸催化剂在酸酐和混合酸酐酰化醇中的应用。该催化剂被证明对 ω-羟基羧酸的选择性大环内酯化特别有效 (Ishihara、Kubota、Kurihara 和 Yamamoto,1996)。

有机合成

Kazakova 和 Vasilyev (2017) 审查了三氟甲磺酸在有机合成中的应用,重点介绍了它在亲电芳香取代反应、碳-碳和碳-杂原子键的形成以及类碳和杂环结构的合成中的作用。它的高质子化能力和低亲核性使其成为合成新型有机化合物的有价值的试剂 (Kazakova 和 Vasilyev,2017)。

化学合成中的应用

在合成化学领域,三氟甲磺酸及其衍生物已在各种转化中找到应用。例如,Saito、Hyodo 和 Hanzawa (2012) 研究的高度取代的恶唑的合成,利用三氟甲磺酸作为酮与腈反应中的催化剂 (Saito、Hyodo 和 Hanzawa,2012)。

安全和危害

属性

IUPAC Name |

2,2,2-trifluoroethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMDYIYCKWMWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171320 | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethanesulfonic acid | |

CAS RN |

1827-97-0 | |

| Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

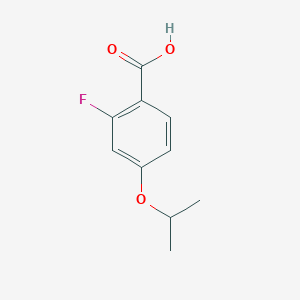

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

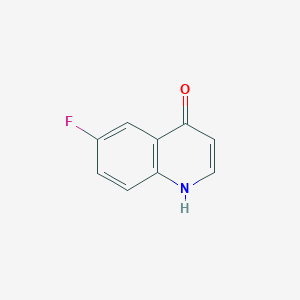

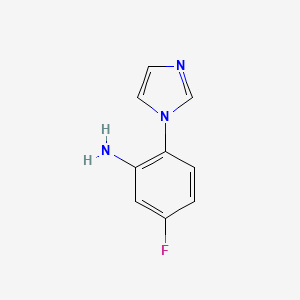

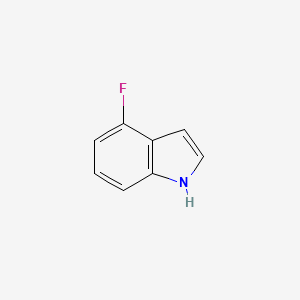

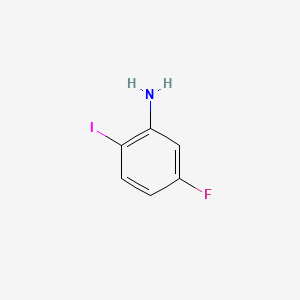

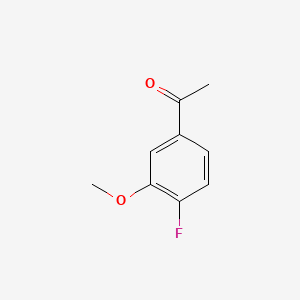

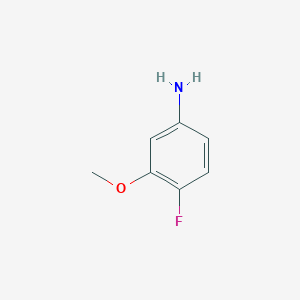

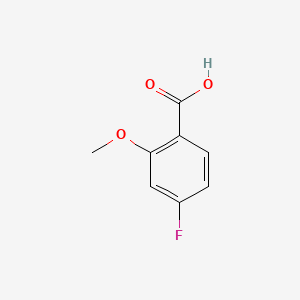

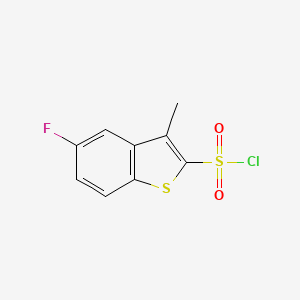

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。